N-[4-({2-[3-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]propanamide N-[4-({2-[3-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1026257
InChI: InChI=1S/C24H23N3O3/c1-2-23(28)26-21-13-11-20(12-14-21)24(29)27-25-16-19-9-6-10-22(15-19)30-17-18-7-4-3-5-8-18/h3-16H,2,17H2,1H3,(H,26,28)(H,27,29)/b25-16+
SMILES: CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3
Molecular Formula: C24H23N3O3
Molecular Weight: 401.5 g/mol

N-[4-({2-[3-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]propanamide

CAS No.:

Cat. No.: VC1026257

Molecular Formula: C24H23N3O3

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-({2-[3-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]propanamide -

Specification

Molecular Formula C24H23N3O3
Molecular Weight 401.5 g/mol
IUPAC Name N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide
Standard InChI InChI=1S/C24H23N3O3/c1-2-23(28)26-21-13-11-20(12-14-21)24(29)27-25-16-19-9-6-10-22(15-19)30-17-18-7-4-3-5-8-18/h3-16H,2,17H2,1H3,(H,26,28)(H,27,29)/b25-16+
Standard InChI Key JVEPDLYDUXTEHI-PCLIKHOPSA-N
Isomeric SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3
SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator